molecular formula C5H3ClN4 B1429398 6-Chloro-1H-pyrazolo[3,4-b]pyrazine CAS No. 1260664-81-0

6-Chloro-1H-pyrazolo[3,4-b]pyrazine

Cat. No. B1429398
CAS RN: 1260664-81-0
M. Wt: 154.56 g/mol
InChI Key: PGTUKZWBYWVLHW-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[3,4-b]pyrazine is a chemical compound with the molecular formula C5H3ClN4 . It has been identified as a highly selective SHP2 allosteric inhibitor .


Molecular Structure Analysis

The molecular weight of this compound is 154.56 g/mol . The InChI code is 1S/C5H3ClN4/c6-4-2-7-3-1-8-10-5(3)9-4/h1-2H, (H,8,9,10) and the InChI key is PGTUKZWBYWVLHW-UHFFFAOYSA-N . The Canonical SMILES is C1=C(N=C2C(=N1)C=NN2)Cl .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the retrieved sources .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 154.56 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 0 . The Exact Mass is 154.0046238 g/mol and the Monoisotopic Mass is also 154.0046238 g/mol . The Topological Polar Surface Area is 54.5 Ų . The Heavy Atom Count is 10 . The Formal Charge is 0 .

Scientific Research Applications

Synthesis and Biological Evaluation

A Convenient Synthesis and Biological Evaluation of Novel Heterocycles The synthesis of novel heterocyclic compounds using 6-Chloro-1H-pyrazolo[3,4-b]pyrazine as a starting material has been documented. The synthesis process involves multiple reactions leading to the formation of novel pyrazolopyrazine derivatives. These compounds have been further evaluated for their potential anticancer and antimicrobial properties, demonstrating notable activities against various pathogenic strains of bacteria and fungi. Some compounds also exhibited promising anticancer action against certain cancer cell lines (Zaki et al., 2020).

Synthesis and Biological Activity of Pyrazolo[3,4-b]Pyrazines New derivatives of pyrazolo[3,4-b]pyrazine have been synthesized, starting from specific intermediates and subjected to evaluations for their antifungal and antibacterial activities. These compounds represent an important class of heterocyclic compounds with significant biological activities (El‐Emary, 2006).

Synthesis and Antimicrobial Activity

Synthesis and Antimicrobial Activity of New Pyrazolo[3,4-b]Pyrazines The study reports the synthesis of new pyrazolo[3,4-b]pyrazine derivatives starting from a key intermediate compound. The new compounds' structures were established based on analytical and spectral analyses. These compounds were then evaluated for their antibacterial and antifungal activities against various strains, with certain derivatives showing promising results (El-Kashef et al., 2018).

Catalyst for Synthesis of Derivatives

Catalytic Application in Synthesis of Heterocyclic Derivatives N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient and homogeneous catalyst for the synthesis of pyrazolo[1,2-b]phthalazine and related derivatives through a one-pot multi-component reaction in water. This method aligns with green chemistry protocols, offering advantages such as mild reaction conditions and high yields (Khazaei et al., 2015).

Safety and Hazards

When handling 6-Chloro-1H-pyrazolo[3,4-b]pyrazine, it is recommended to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

6-chloro-1H-pyrazolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-2-7-3-1-8-10-5(3)9-4/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTUKZWBYWVLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855801
Record name 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260664-81-0
Record name 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260664-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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